2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
Properties
IUPAC Name |
2-phenylmethoxy-N-pyrazolo[1,5-a]pyridin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-10H,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABUEABZBQLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the condensation of aminopyrazoles with 1,2-allenic ketones under mild conditions without the use of catalysts.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the pyrazolo[1,5-a]pyridine derivative.
Acetamide Formation: The final step involves the acylation of the amine group with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo derivatives, including those similar to 2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide. Research indicates that pyrazole compounds can inhibit viral replication across a spectrum of viruses, including HIV and influenza.
- Mechanism of Action : Pyrazolo compounds have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial for preventing HIV replication. For example, derivatives have demonstrated significant efficacy against HIV strains resistant to conventional treatments, showcasing their potential as therapeutic agents in managing viral infections .
Anti-inflammatory Properties
The compound's structural characteristics suggest possible anti-inflammatory applications. Pyrazolo derivatives have been synthesized and screened for their ability to modulate inflammatory pathways.
- Research Findings : A study synthesized a library of pyrazolo compounds and identified several with notable anti-inflammatory activity, indicating that modifications to the pyrazolo structure can enhance its therapeutic profile against inflammatory diseases .
Anticancer Potential
The anticancer properties of pyrazolo compounds are another area of active research. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
- Case Studies : Various studies have demonstrated that pyrazolo-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Antibacterial Activity
Emerging data also suggest that pyrazolo derivatives exhibit antibacterial properties. Research has focused on their efficacy against resistant bacterial strains.
- Efficacy Testing : Compounds derived from the pyrazolo framework have been tested against a range of bacterial pathogens, showing promising results in inhibiting growth and biofilm formation .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrazolo compounds, particularly in the context of neurodegenerative diseases.
- Mechanistic Insights : Some studies indicate that these compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine core is known to inhibit various kinases and enzymes, leading to modulation of cellular pathways involved in proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]pyridine/Pyrimidine Family
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are closely related, differing only in the position of one nitrogen atom. Substitutions on these cores significantly influence their biological and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Differences and Implications
Core Structure :
- Pyrazolo[1,5-a]pyridine (target compound) vs. pyrazolo[1,5-a]pyrimidine (analogs): The additional nitrogen in pyrimidine analogs may enhance hydrogen-bonding interactions with target proteins, as seen in kinase inhibitors .
Substituent Effects: Benzyloxy Group: The benzyloxy moiety in the target compound increases lipophilicity compared to polar groups like hydroxyethoxyethyl () or cyclopropylamino (). This could improve blood-brain barrier penetration but reduce aqueous solubility . Acetamide vs. Carboxamide: Acetamide derivatives (target compound, –2) often exhibit better metabolic stability than carboxamides (), though carboxamides may offer stronger binding affinity due to additional hydrogen-bonding sites .
Synthetic Routes: The target compound’s synthesis likely involves coupling pyrazolo[1,5-a]pyridin-5-amine with benzyloxy-acetyl chloride, analogous to palladium-catalyzed Buchwald-Hartwig aminations used for pyrazolo[1,5-a]pyrimidine analogs ().
Biological Activities :
- Pyrazolo[1,5-a]pyrimidine acetamides (–2) show potent kinase inhibition (IC50 values in nM range), while pyrazolo[1,5-a]pyridine sulfamoyl derivatives () target PARG for oncology. The benzyloxy group in the target compound may confer unique activity against unexplored targets, such as GPCRs or antimicrobial systems .
Biological Activity
2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound's structure features a pyrazole ring fused with a pyridine moiety, along with a benzyloxy group and an acetamide functional group. The synthesis typically involves multi-step reactions, including the formation of the pyrazole core followed by substitution reactions to introduce the benzyloxy and acetamide groups. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.
Anti-Inflammatory Effects
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro assays demonstrated that certain derivatives achieved IC50 values in the low micromolar range against COX-2, suggesting that this compound may possess comparable efficacy .
| Compound | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|
| T3 | 0.781 | 5.96 |
| T5 | 0.781 | 7.16 |
Table 1: Inhibition of COX-2 by related compounds
Anticancer Activity
The anticancer potential of this compound has been explored through various assays against different cancer cell lines. For example, derivatives of pyrazolo[1,5-a]pyridine have shown promising results in inhibiting cell proliferation in lung (A549) and liver (HepG2) cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, potentially mediated by the inhibition of COX enzymes and other signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazole or pyridine rings can significantly affect potency and selectivity. For instance, electron-donating groups have been found to enhance COX-2 inhibitory activity. Ongoing research is focused on synthesizing new derivatives to explore these relationships further .
Case Studies
- In Vitro Studies : A series of pyrazolo derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated that these compounds significantly reduced edema compared to controls, highlighting their therapeutic potential in inflammatory conditions .
- Cancer Cell Line Studies : The compound was evaluated against various cancer cell lines, showing selective cytotoxicity towards A549 cells with an IC50 value below 10 µM. This suggests that further development could lead to effective anticancer agents targeting specific malignancies .
Q & A
Q. What are the key steps in synthesizing 2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1: Formation of the pyrazolo[1,5-a]pyridine core via cyclization reactions, often using hydrazine derivatives or nitriles .
- Step 2: Introduction of the benzyloxy group via nucleophilic substitution or coupling reactions under basic conditions (e.g., triethylamine or pyridine) .
- Step 3: Acetamide coupling using reagents like HOBt or carbodiimides (e.g., EDC) in solvents such as THF or DMF . Optimization: Reaction temperature (often 60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization are critical for yield and purity .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ring structure .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- HPLC: Assesses purity (>95% for biological assays) .
- X-ray Crystallography (if available): Resolves 3D conformation and hydrogen-bonding interactions .
Q. How is the compound’s preliminary biological activity screened in vitro?
- Kinase Inhibition Assays: Test against cancer-related kinases (e.g., EGFR, PI3K) using fluorescence-based protocols .
- Cell Viability Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme-Linked Immunosorbent Assay (ELISA): Quantifies anti-inflammatory cytokine modulation (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
- Structural Variants: Compare substituent effects (e.g., benzyloxy vs. trifluoromethyl groups) on target binding .
- Assay Conditions: Control for pH, solvent (DMSO concentration), and cell passage number to reduce variability .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity discrepancies due to protein conformational changes .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- Microsomal Stability Testing: Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and reduce toxicity .
Q. How do structural modifications to the pyrazolo[1,5-a]pyridine core impact enzyme inhibition selectivity?
- Substituent Analysis:
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models: Silence putative targets (e.g., PARG) to confirm pathway dependency .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics with purified enzymes .
- Transcriptomic Profiling (RNA-seq): Identify differentially expressed genes post-treatment in 3D tumor spheroids .
Methodological Notes
- Contradiction Management: Cross-validate biological data using orthogonal assays (e.g., Western blot alongside ELISA) .
- Synthetic Troubleshooting: If coupling yields drop, replace HOBt with HOAt or optimize stoichiometry (1.2–1.5 eq. reagent) .
- In Vivo Translation: Use PK/PD modeling (e.g., WinNonlin) to correlate dose levels with tumor growth inhibition in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
